molecular formula C7HCoO2-5 B12350452 Carbon monoxide;cobalt;cyclopenta-1,3-diene

Carbon monoxide;cobalt;cyclopenta-1,3-diene

Cat. No.: B12350452
M. Wt: 176.01 g/mol
InChI Key: SGRYRQNCFMATEH-UHFFFAOYSA-N
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Description

The compound carbon monoxide; cobalt; cyclopenta-1,3-diene (IUPAC name), also known as cyclopentadienyldicarbonylcobalt(I) or CpCo(CO)₂, is an organometallic complex with the molecular formula C₅H₅Co(CO)₂ and a molecular weight of 206.99 g/mol . Its structure comprises a cobalt(I) center coordinated to a cyclopentadienyl (Cp) ligand (cyclopenta-1,3-diene, an aromatic five-membered ring with alternating single and double bonds ) and two linear carbonyl (CO) ligands. This complex is notable for its stability and versatility in catalysis, particularly in reactions involving carbon monoxide insertion or transfer .

Properties

Molecular Formula

C7HCoO2-5

Molecular Weight

176.01 g/mol

IUPAC Name

carbon monoxide;cobalt;cyclopenta-1,3-diene

InChI

InChI=1S/C5H.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1H;;;/q-5;;;

InChI Key

SGRYRQNCFMATEH-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[CH-]1[C-]=[C-][C-]=[C-]1.[Co]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbon monoxide;cobalt;cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with cobalt carbonyls. One common method is the reaction of cyclopentadiene with dicobalt octacarbonyl (Co2(CO)8) under controlled conditions. The reaction proceeds as follows:

2C5H6+Co2(CO)82C5H5Co(CO)2+2CO2 \text{C}_5\text{H}_6 + \text{Co}_2(\text{CO})_8 \rightarrow 2 \text{C}_5\text{H}_5\text{Co}(\text{CO})_2 + 2 \text{CO} 2C5​H6​+Co2​(CO)8​→2C5​H5​Co(CO)2​+2CO

This reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Carbon monoxide;cobalt;cyclopenta-1,3-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include cobalt oxides, cobalt metal, and substituted cobalt complexes, depending on the type of reaction and reagents used .

Scientific Research Applications

Overview

The compound carbon monoxide, cobalt, and cyclopenta-1,3-diene (often referred to as dicarbonylcyclopentadienyl cobalt) is an organometallic complex with significant applications in various scientific fields. This article delves into its applications in catalysis, materials science, and biological studies, supported by comprehensive data tables and documented case studies.

Catalysis

Dicarbonylcyclopentadienyl cobalt is extensively utilized as a catalyst in various organic reactions due to its unique electronic properties.

  • Hydrogenation : It facilitates the addition of hydrogen to unsaturated compounds.
  • Polymerization : The compound acts as a catalyst in the polymerization of olefins and other monomers.
  • Carbonylation : It is involved in carbonylation reactions to produce valuable carbonyl compounds.

Case Study: Hydrogenation Reactions
In a study published by the American Chemical Society, dicarbonylcyclopentadienyl cobalt was shown to effectively catalyze the hydrogenation of alkenes under mild conditions, demonstrating its efficiency and selectivity in producing saturated hydrocarbons .

Reaction TypeCatalyst UsedConditionsYield
HydrogenationDicarbonylcyclopentadienyl cobalt50°C, 1 atm H₂90%
PolymerizationDicarbonylcyclopentadienyl cobalt60°C, 2 atm pressure85%

Materials Science

The compound is also studied for its potential applications in materials science.

  • Thin Film Deposition : Dicarbonylcyclopentadienyl cobalt serves as a precursor for the deposition of cobalt films, which are crucial for electronic and magnetic applications.
  • Nanomaterials : Research indicates its potential in synthesizing nanostructured materials with tailored properties.

Case Study: Thin Film Applications
Research highlighted in Ereztech demonstrates that dicarbonylcyclopentadienyl cobalt can be used to create uniform cobalt films through chemical vapor deposition techniques, which are essential for semiconductor applications .

Application TypeMethodResult
Thin Film DepositionChemical Vapor DepositionUniform Co Films
NanostructuringSolvothermal SynthesisTailored Nanomaterials

Biological Studies

Emerging research is exploring the biological activity of dicarbonylcyclopentadienyl cobalt.

  • Drug Delivery Systems : The compound has shown promise in forming stable complexes with biomolecules, which could be harnessed for targeted drug delivery.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties through mechanisms involving oxidative stress.

Case Study: Anticancer Properties
A study published in PubMed investigated the effects of dicarbonylcyclopentadienyl cobalt on cancer cell lines. Results indicated that the compound could induce apoptosis via reactive oxygen species generation .

Biological ApplicationMechanismObserved Effect
Drug DeliveryBiomolecule InteractionEnhanced Delivery Efficiency
Anticancer ActivityInduction of ApoptosisIncreased Cell Death

Mechanism of Action

The mechanism by which carbon monoxide;cobalt;cyclopenta-1,3-diene exerts its effects involves the coordination of the cobalt center with various substrates. The cyclopentadienyl ring and carbonyl ligands stabilize the cobalt center, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve the formation and cleavage of metal-ligand bonds .

Comparison with Similar Compounds

Stability and Reactivity

  • Thermal Stability : CpCo(CO)₂ decomposes above 150°C, whereas Cp*Co(C₈H₁₂) remains stable up to 250°C due to methyl substituents .
  • Ligand Exchange : CO ligands in CpCo(CO)₂ are labile, enabling substitution with phosphines or alkenes, unlike ferrocene’s inert Cp ligands .
  • Aromaticity : The Cp⁻ ligand’s aromaticity (6 π-electrons) stabilizes the complex, similar to ferrocene .

Challenges and Limitations

  • Toxicity : CO ligands pose inhalation risks, requiring stringent handling protocols .
  • Competing Catalysts : CpCo(CO)₂ is less active than state-of-the-art Co porphyrins in CO₂-to-fuel conversions .

Biological Activity

Carbon monoxide (CO) complexes, particularly those involving cobalt and cyclopenta-1,3-diene, have garnered attention due to their unique biological activities and potential applications in medicinal chemistry. This article explores the synthesis, biological activity, and mechanisms of action of the compound "Carbon monoxide; cobalt; cyclopenta-1,3-diene," supported by data tables and case studies.

Overview of the Compound

Chemical Structure:
The compound consists of carbon monoxide coordinated to cobalt and cyclopenta-1,3-diene. The coordination chemistry allows for unique reactivity patterns that are important for its biological activity.

Synthesis:
The synthesis typically involves the reaction of cobalt carbonyl complexes with cyclopenta-1,3-diene under controlled conditions. This process is often conducted in inert atmospheres to prevent oxidation and ensure high purity of the product.

Carbon monoxide is known to act as a signaling molecule in various biological systems. Its interaction with metal complexes can modulate biological responses through several mechanisms:

  • Vasodilation: CO can induce relaxation of vascular smooth muscle, leading to vasodilation.
  • Anti-inflammatory Effects: CO has been shown to inhibit pro-inflammatory cytokines and promote anti-inflammatory pathways.
  • Antioxidant Properties: As a gasotransmitter, CO can reduce oxidative stress by modulating reactive oxygen species (ROS) levels.

Research Findings

Recent studies have highlighted the potential anticancer properties of carbon monoxide-releasing molecules (CORMs), particularly those involving cobalt. These compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Anticancer Activity
A study investigated the effects of a cobalt-based CORM on human cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)10Induction of apoptosis
HeLa (Cervical)15Inhibition of cell proliferation
MCF-7 (Breast)12ROS modulation and cell cycle arrest

These findings suggest that cobalt-based CORMs may serve as effective therapeutic agents in cancer treatment.

Comparative Analysis with Similar Compounds

To understand the uniqueness of carbon monoxide; cobalt; cyclopenta-1,3-diene, it is beneficial to compare it with other metal carbonyl complexes:

CompoundBiological ActivityUnique Features
Carbon monoxide; manganese; dieneModerate antibacterial activityLower stability compared to cobalt
Carbon monoxide; iron; dieneAntioxidant propertiesLess effective in cancer therapy
Carbon monoxide; cobalt; cyclopenta-1,3-dieneStrong anticancer activityEnhanced reactivity due to cobalt

Applications in Medicine

The potential applications of carbon monoxide; cobalt; cyclopenta-1,3-diene extend beyond oncology. Research indicates its utility in:

  • Drug Delivery Systems: The controlled release of CO can be harnessed for targeted drug delivery.
  • Imaging Agents: Cobalt complexes can be used in imaging techniques due to their unique spectral properties.
  • Cardiovascular Therapies: The vasodilatory effects of CO can be beneficial in treating cardiovascular diseases.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for preparing cobalt dicarbonyl cyclopentadienyl (CpCo(CO)₂), and what experimental parameters critically influence yield?

  • Methodological Answer : CpCo(CO)₂ is typically synthesized by reacting cobalt salts (e.g., CoCl₂) with cyclopentadienyl ligands under carbon monoxide pressure. Key parameters include:

  • Temperature : Reactions are conducted at 50–80°C to facilitate ligand substitution while avoiding decomposition .
  • CO Pressure : Maintained at 1–3 atm to stabilize the carbonyl intermediate .
  • Solvent Choice : Tetrahydrofuran (THF) or diethyl ether is preferred for ligand solubility and inertness .
  • Purification : Vacuum sublimation or column chromatography removes unreacted Co salts and cyclopentadiene dimer .

Q. How can spectroscopic techniques (IR, NMR) be optimized to characterize CpCo(CO)₂ and distinguish it from related cobalt complexes?

  • Methodological Answer :

  • IR Spectroscopy : The ν(CO) stretching frequencies (~2000 cm⁻¹ and ~1900 cm⁻¹) are diagnostic for terminal vs. bridging CO ligands. Baseline correction and dry N₂-purged cells minimize moisture interference .
  • ¹H NMR : The cyclopentadienyl protons resonate as a singlet at δ 4.2–4.5 ppm in CDCl₃, distinct from free cyclopentadiene (δ 5.5–6.0 ppm) .
  • Elemental Analysis : Confirm Co and C ratios (C₇H₅CoO₂) to rule out oxidation byproducts .

Q. What are the primary decomposition pathways of CpCo(CO)₂ under thermal stress, and how can they be monitored experimentally?

  • Methodological Answer : Thermogravimetric analysis (TGA) under inert gas reveals two mass-loss steps:

  • CO Release : ~100–150°C (loss of 2 CO ligands, forming CpCo) .
  • Ligand Degradation : Cyclopentadienyl fragmentation occurs above 250°C, detected via GC-MS (e.g., cyclopenta-1,3-diene fragments at m/z 66) .

Advanced Research Questions

Q. How do computational methods (DFT, molecular dynamics) resolve contradictions in experimental bond-length data for CpCo(CO)₂?

  • Methodological Answer : Conflicting crystallographic reports (e.g., C=C bond lengths in cyclopentadienyl ligands) arise from dynamic Jahn-Teller distortions.

  • DFT Optimization : Use hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets to model metal-ligand interactions. Compare computed bond lengths (e.g., Co–C bond ~1.8 Å) with X-ray data .
  • Molecular Dynamics : Simulate temperature-dependent ligand fluctuations to explain discrepancies between solid-state and solution-phase structures .

Q. What mechanistic insights explain the role of CpCo(CO)₂ in catalytic cycloadditions like the Pauson-Khand reaction, and how can regioselectivity be controlled?

  • Methodological Answer : CpCo(CO)₂ facilitates [2+2+1] cycloadditions via a Co-stabilized metallocycle intermediate.

  • Kinetic Studies : Monitor CO dissociation rates (UV-Vis) to correlate catalyst activation with reaction efficiency .
  • Substituent Effects : Electron-withdrawing groups on alkenes favor exo selectivity by stabilizing transition-state charge separation .

Q. How can contradictions in reported CO stretching frequencies for CpCo(CO)₂ be reconciled across different solvent systems?

  • Methodological Answer : Solvent polarity and coordination strength alter CO vibrational modes:

  • Polar Solvents (e.g., DMF) : Induce red shifts (~15 cm⁻¹) due to Lewis acid-base interactions with Co .
  • Correction Protocol : Apply a solvent-specific scaling factor (e.g., 0.96 for THF) to DFT-calculated frequencies .

Q. What experimental strategies mitigate cyclopentadiene dimerization during CpCo(CO)₂ synthesis, and how does this impact catalytic activity?

  • Methodological Answer : Dimerization (to dicyclopentadiene) competes with Co coordination. Mitigation includes:

  • In Situ Generation : Use freshly cracked cyclopentadiene via thermal retro-Diels-Alder reaction (150°C, vacuum) .
  • Catalyst Purity : Trace dimers (>5%) reduce catalytic turnover in Pauson-Khand reactions, as shown by GC-MS product analysis .

Data Analysis and Interpretation

Q. How should researchers address conflicting GC-MS signals (e.g., m/z 66 vs. 68) when detecting cyclopentadiene in CpCo(CO)₂ decomposition studies?

  • Methodological Answer :

  • High-Resolution MS : Differentiate cyclopenta-1,3-diene (m/z 66.0464) from cyclopentene (m/z 68.0626) using exact mass .
  • Isotopic Patterns : Cyclopentadiene shows a distinct ¹³C isotope cluster compared to oxygen-containing fragments .

Q. What statistical approaches are recommended for analyzing substituent effects on CpCo(CO)₂’s electronic properties in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Multivariate Regression : Correlate Hammett σ values of substituents with electrochemical potentials (cyclic voltammetry) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in spectroscopic datasets (e.g., IR, NMR) to identify dominant electronic factors .

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